Formazan

説明

Formazan is a chemical compound derived from the enzymatic reduction of the water-soluble tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) . It plays a crucial role in various biological assays, particularly in assessing cell viability and proliferation .

Synthesis Analysis

The synthesis of Formazan occurs during the MTT assay. Metabolically active cells reduce MTT to form purple formazan crystals. This reduction process involves mitochondrial dehydrogenases . The resulting formazan is water-insoluble and forms complexes with cells.

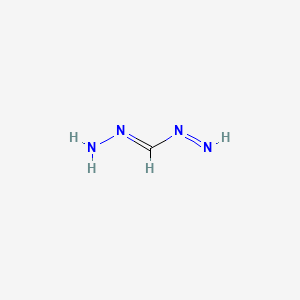

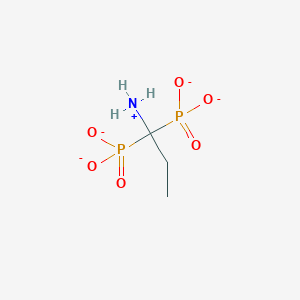

Molecular Structure Analysis

Formazan’s molecular structure consists of a tetrazolium ring system with phenyl and thiazolyl substituents. Its chemical formula is C~19~H~15~N~4~S~2~Br .

Chemical Reactions Analysis

The enzymatic reduction of MTT to formazan is the key chemical reaction. Formazan’s purple color allows spectrophotometric detection, enabling quantification of viable cells. The amount of formazan produced is directly proportional to the number of living cells in the culture .

Physical And Chemical Properties Analysis

科学的研究の応用

1. Cell Viability and Metabolism Assessment

Formazan is integral in assessing cell viability and metabolism. The formation of formazan from tetrazolium salts occurs only in living cells, making it a critical marker for cell vitality. This enzymatic reaction is a cornerstone in determining general metabolism and viability in various cell types, including ascites tumor cells (Dallner, 1960)(Dallner, 1960). Additionally, the reduction of tetrazolium salts like MTT to formazan by active cells is widely used in assessing cell viability (Benov, 2019)(Benov, 2019).

2. Biological and Medicinal Properties

Formazans exhibit a wide range of biological activities including antiviral, antimicrobial, anti-inflammatory, antifungal, anti-cancer, and anti-HIV properties. They have also shown promising antifertility and anticonvulsant activities (Chavan Rajashree Sunil et al., 2011)(Chavan Rajashree Sunil et al., 2011).

3. Influence of Environmental Conditions

Environmental conditions like pH can significantly affect the outcomes of formazan assays. For instance, acidic culture conditions can alter formazan absorbance without impacting cell viability, necessitating careful consideration when using these assays under various experimental situations (Johno et al., 2010)(Johno et al., 2010).

4. Viability Assessment and Fluorescence Imaging

Formazan-based assays are crucial in viability assessment and fluorescence imaging in both eukaryotic cells and bacteria. These compounds, resulting from the reduction of tetrazolium salts, are quantified for assessing cell viability through absorbance and fluorescence techniques (Stockert et al., 2018)(Stockert et al., 2018).

5. Synthesis, Reactivity, and Applications in Coordination Chemistry

Formazan compounds, with their intense color and nitrogen-rich structure, are widely used as dyes and in cell biology for cell-viability assessment. Their coordination chemistry, involving the deprotonated formazanates, shows promise in various fields due to their tunable properties, rich optoelectronic characteristics, and potential applications in catalysis (Gilroy & Otten, 2019)(Gilroy & Otten, 2019).

作用機序

特性

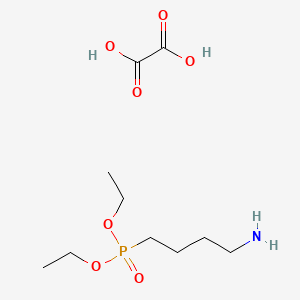

IUPAC Name |

N'-amino-N-iminomethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4N4/c2-4-1-5-3/h1-2H,3H2/b4-2?,5-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMGAPWLDMVPYIA-HIDZBRGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NN)N=N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=N/N)\N=N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

72.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Formazan | |

CAS RN |

504-65-4 | |

| Record name | Formazan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(4-Methylpiperazin-1-YL)cyclohexyl]methanamine](/img/structure/B1609621.png)

![N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine](/img/structure/B1609625.png)